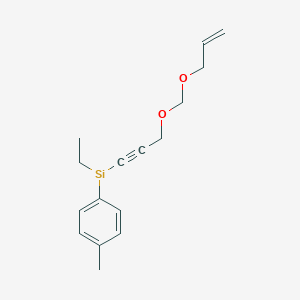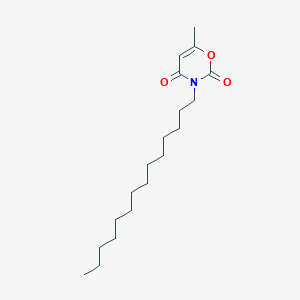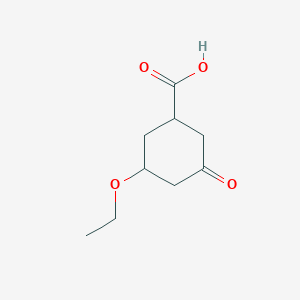![molecular formula C22H50O3Si2 B14590081 Ethyl(dihexyl)[2-(triethoxysilyl)ethyl]silane CAS No. 61210-73-9](/img/structure/B14590081.png)
Ethyl(dihexyl)[2-(triethoxysilyl)ethyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl(dihexyl)[2-(triethoxysilyl)ethyl]silane is an organosilicon compound with the molecular formula C22H50O3Si2 . This compound is characterized by its unique structure, which includes ethyl, dihexyl, and triethoxysilyl groups. It is primarily used in various industrial and scientific applications due to its versatile chemical properties.
Vorbereitungsmethoden
The synthesis of Ethyl(dihexyl)[2-(triethoxysilyl)ethyl]silane typically involves the reaction of dihexylsilane with triethoxysilane in the presence of a catalyst. The reaction conditions often include elevated temperatures and controlled environments to ensure the desired product yield . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale manufacturing.
Analyse Chemischer Reaktionen
Ethyl(dihexyl)[2-(triethoxysilyl)ethyl]silane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of silanol groups.
Reduction: It can also be reduced, although this is less common.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl(dihexyl)[2-(triethoxysilyl)ethyl]silane has a wide range of applications in scientific research:
Biology: This compound can be used in the functionalization of biomolecules, enhancing their stability and reactivity.
Wirkmechanismus
The mechanism of action of Ethyl(dihexyl)[2-(triethoxysilyl)ethyl]silane involves its ability to form stable silane bonds with various substrates. This is facilitated by the triethoxysilyl group, which can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds. These bonds are crucial in applications such as coatings and adhesives, where they provide enhanced stability and resistance .
Vergleich Mit ähnlichen Verbindungen
Ethyl(dihexyl)[2-(triethoxysilyl)ethyl]silane can be compared with other similar compounds such as:
1,2-Bis(triethoxysilyl)ethane: This compound is also used in the synthesis of mesoporous organosilica materials but differs in its structural configuration.
Triethoxysilane: While it shares the triethoxysilyl group, it lacks the ethyl and dihexyl groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of ethyl, dihexyl, and triethoxysilyl groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
61210-73-9 |
|---|---|
Molekularformel |
C22H50O3Si2 |
Molekulargewicht |
418.8 g/mol |
IUPAC-Name |
triethoxy-[2-[ethyl(dihexyl)silyl]ethyl]silane |
InChI |
InChI=1S/C22H50O3Si2/c1-7-13-15-17-19-26(12-6,20-18-16-14-8-2)21-22-27(23-9-3,24-10-4)25-11-5/h7-22H2,1-6H3 |
InChI-Schlüssel |
DVNHKVZYOFJBQO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC[Si](CC)(CCCCCC)CC[Si](OCC)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-6-methyltetrazolo[1,5-a]quinoxaline](/img/structure/B14590014.png)


![8,9-Dimethoxy-4-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14590036.png)

![(1E,1'E)-N,N'-(Ethane-1,2-diyl)bis[1-(4-chlorophenyl)ethan-1-imine]](/img/structure/B14590047.png)






![2-Phenyl[1,2]oxazolo[2,3-a]pyridin-8-ium bromide](/img/structure/B14590098.png)
